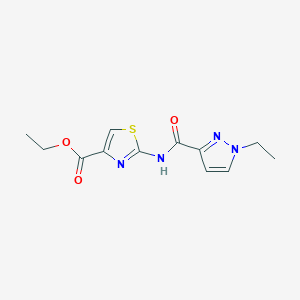![molecular formula C15H15N5O2 B6538078 1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1170522-01-6](/img/structure/B6538078.png)
1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide, commonly referred to as EOMPC, is a synthetic compound used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its potential to be used in laboratory experiments.
Applications De Recherche Scientifique
EOMPC has been studied for its potential to be used in a variety of scientific research applications. It has been used in the study of the structure-activity relationship of compounds, as well as in the study of cell signaling pathways. Additionally, it has been used to investigate the effects of compounds on the nervous system and on inflammation.
Mécanisme D'action
The mechanism of action of EOMPC is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, including caspases and proteases. Additionally, it is thought to interact with certain receptors, including the serotonin receptor 5-HT2A and the dopamine receptor D2.
Biochemical and Physiological Effects
The biochemical and physiological effects of EOMPC have been studied in a variety of organisms. In mice, it has been found to have anti-inflammatory and analgesic effects. Additionally, it has been found to have antidepressant-like effects in rats. In humans, it has been found to have an inhibitory effect on the enzyme monoamine oxidase-A, which is involved in the metabolism of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The use of EOMPC in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, it is relatively stable, and it has been found to have a wide range of effects on different organisms. However, it is important to note that its mechanism of action is still not fully understood, and further research is needed to better understand its potential applications.
Orientations Futures
There are several potential future directions for the use of EOMPC in scientific research. One potential direction is the study of its effects on other enzymes, such as caspases and proteases. Additionally, further research could be done to better understand its mechanism of action and its potential applications in the treatment of diseases. Additionally, further research could be done to explore its potential use in the development of new drugs. Finally, further research could be done to explore its potential use in the study of the structure-activity relationships of compounds.
Méthodes De Synthèse
The synthesis of EOMPC begins with the reaction of 4-methylphenylhydrazine and ethyl chloroformate, followed by the reaction of the product with 1,3,4-oxadiazole. The reaction of this intermediate with ethyl chloroformate gives the desired compound, EOMPC. The reaction is carried out in a solvent such as dichloromethane, and the reaction is complete after purification of the crude product.
Propriétés
IUPAC Name |
1-ethyl-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-3-20-9-8-12(19-20)13(21)16-15-18-17-14(22-15)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPCLGADTOIALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{6-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide](/img/structure/B6537996.png)
![N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538003.png)
![ethyl 4-methyl-2-(2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetamido)-1,3-thiazole-5-carboxylate](/img/structure/B6538015.png)
![N-{6-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538019.png)
![N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538021.png)
![2-methyl-N-(6-{[(propylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)propanamide](/img/structure/B6538031.png)
![N-[6-({[bis(propan-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538032.png)
![2-methyl-N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}propanamide](/img/structure/B6538045.png)
![N-(6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)-2-methylpropanamide](/img/structure/B6538048.png)
![N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538053.png)
![N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538072.png)

![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B6538085.png)
![1-ethyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538088.png)